molecular formula C2H4F3NO B3057014 O-(2,2,2-trifluoroethyl)hydroxylamine CAS No. 76029-68-0

O-(2,2,2-trifluoroethyl)hydroxylamine

Cat. No.: B3057014
CAS No.: 76029-68-0
M. Wt: 115.05 g/mol
InChI Key: LZHLKGAMXQASQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2,2,2-trifluoroethyl)hydroxylamine: is a chemical compound with the molecular formula C2H4F3NO . It is characterized by the presence of a trifluoroethyl group attached to a hydroxylamine moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2,2,2-trifluoroethyl)hydroxylamine typically involves the reaction of hydroxylamine with 2,2,2-trifluoroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

NH2OH+CF3CH2OHCF3CH2ONH2\text{NH}_2\text{OH} + \text{CF}_3\text{CH}_2\text{OH} \rightarrow \text{CF}_3\text{CH}_2\text{ONH}_2 NH2​OH+CF3​CH2​OH→CF3​CH2​ONH2​

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can also play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: O-(2,2,2-trifluoroethyl)hydroxylamine can undergo oxidation reactions to form corresponding oximes or nitroso compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oximes: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted Hydroxylamines: Formed through substitution reactions.

Scientific Research Applications

Chemistry: O-(2,2,2-trifluoroethyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds. It is also employed in the preparation of trifluoromethylated compounds, which are valuable in medicinal chemistry.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. Its unique chemical properties allow it to interact with specific biological targets, providing insights into biochemical pathways.

Medicine: this compound has potential applications in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents. Its ability to form stable complexes with biological molecules makes it a valuable tool in medicinal chemistry.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its trifluoromethyl group imparts unique properties to the final products, making them suitable for various high-performance applications.

Mechanism of Action

The mechanism of action of O-(2,2,2-trifluoroethyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form stable complexes with these targets, leading to inhibition or modulation of their activity. The hydroxylamine moiety can also participate in redox reactions, further influencing the compound’s biological and chemical effects.

Comparison with Similar Compounds

  • O-ethylhydroxylamine
  • O-phenylhydroxylamine
  • O-benzylhydroxylamine

Comparison: O-(2,2,2-trifluoroethyl)hydroxylamine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to other hydroxylamines, it exhibits higher stability and reactivity, making it more suitable for specific applications in organic synthesis and medicinal chemistry. The trifluoromethyl group also enhances its ability to interact with biological targets, providing unique advantages in biochemical research.

Properties

IUPAC Name

O-(2,2,2-trifluoroethyl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4F3NO/c3-2(4,5)1-7-6/h1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHLKGAMXQASQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444605
Record name Hydroxylamine, O-(2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76029-68-0
Record name Hydroxylamine, O-(2,2,2-trifluoroethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2,2,2-trifluoroethyl)hydroxylamine
Reactant of Route 2
O-(2,2,2-trifluoroethyl)hydroxylamine
Reactant of Route 3
O-(2,2,2-trifluoroethyl)hydroxylamine
Reactant of Route 4
O-(2,2,2-trifluoroethyl)hydroxylamine
Reactant of Route 5
O-(2,2,2-trifluoroethyl)hydroxylamine
Reactant of Route 6
O-(2,2,2-trifluoroethyl)hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.